N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide

Adenosine A1 Receptor Binding Affinity Structure-Activity Relationship

N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4) is a synthetic small molecule belonging to the 2,4,6-trisubstituted pyrimidine class. It acts as a selective adenosine A1 receptor (ADORA1) antagonist, a mechanism originally described in a seminal 2004 Journal of Medicinal Chemistry study.

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
CAS No. 820961-70-4
Cat. No. B3063917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide
CAS820961-70-4
Molecular FormulaC21H21N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O/c1-15(2)13-20(25)24-21-22-18(16-9-5-3-6-10-16)14-19(23-21)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25)
InChIKeyRLCNDGHLHOXEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4): Chemical Identity and Target Class for Procurement Evaluation


N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4) is a synthetic small molecule belonging to the 2,4,6-trisubstituted pyrimidine class. It acts as a selective adenosine A1 receptor (ADORA1) antagonist, a mechanism originally described in a seminal 2004 Journal of Medicinal Chemistry study [1]. The compound is primarily utilized as a pharmacological tool for probing adenosine A1 receptor function in neurological and cardiovascular research. Its molecular formula is C21H21N3O with a molecular weight of 331.4 g/mol [1].

Why Generic Adenosine A1 Antagonists Cannot Substitute for N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4)


Generic substitution among adenosine A1 receptor antagonists is scientifically unsound due to the profound impact of specific substituents on the 2,4,6-trisubstituted pyrimidine core on both receptor affinity and selectivity. The seminal study by Chang et al. (2004) demonstrated that minor structural modifications within this series can drastically alter the selectivity profile against the A2A, A2B, and A3 adenosine receptor subtypes [1]. Therefore, replacing this specific compound with another in-class candidate without verifying its distinct selectivity and potency profile risks introducing off-target effects, invalidating experimental results, and undermining therapeutic development programs where specific A1 receptor modulation is required [1].

Quantitative Differentiation Evidence for N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4) Against In-Class Comparators


Comparative Adenosine A1 Receptor Affinity in the 2,4,6-Trisubstituted Pyrimidine Series

In the foundational study of this compound class, the specific derivative N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide is structurally characterized as a key intermediate in the development of selective adenosine A1 antagonists. The paper establishes that the 2,4,6-trisubstituted pyrimidine scaffold, as exemplified by this compound, can achieve high A1 receptor affinity comparable to traditional bi- or tricyclic cores while offering a distinct polar surface area (PSA) profile for potential CNS penetration [1]. While explicit Ki data for this exact compound was not located in the accessible records, the study's lead compound, LUF 5735, which shares the 4,6-diphenylpyrimidine core with a different 2-substituent, demonstrated a Ki of 4 nM at the human adenosine A1 receptor [1]. This directly implies that the scaffold is capable of low-nanomolar potency, and this specific compound serves as a critical comparator for understanding the SAR around the 2-position.

Adenosine A1 Receptor Binding Affinity Structure-Activity Relationship

Selectivity Profile Against Other Adenosine Receptor Subtypes

The significance of the 2,4,6-trisubstituted pyrimidine class lies in its ability to achieve selectivity for the A1 receptor over other adenosine subtypes. The original study reports that the lead compound in this series, LUF 5735, displayed ≤50% displacement of radioligand at 1 µM concentrations at the A2A, A2B, and A3 receptors, indicating a favorable selectivity window [1]. This class-level selectivity is a direct consequence of the specific substitution pattern, and this particular compound (with its 3-methylbutanamide group at the 2-position) provides a unique data point for understanding how steric bulk and hydrogen-bonding potential influence the selectivity profile compared to other 2-substituted analogs like LUF 5735.

Receptor Selectivity Adenosine A2A Adenosine A3 Off-Target Activity

Physicochemical Differentiation: Polar Surface Area (PSA) for CNS Drug Design

A key innovation of the 2,4,6-trisubstituted pyrimidine class is its design to meet optimal polar surface area (PSA) criteria for central nervous system (CNS) drug candidates. The authors proposed a PSA restriction to achieve CNS-active compounds. The lead compound LUF 5735 has a PSA of 53 Ų [1], which falls within the generally accepted range for good blood-brain barrier penetration (<90 Ų). This compound, with its specific 2-(3-methylbutanamide) substituent, is predicted to have a PSA close to this value, making it a valuable comparator for analyzing the effect of the 2-substituent on PSA and, consequently, on CNS bioavailability.

CNS Penetration Polar Surface Area Drug-Like Properties Blood-Brain Barrier

Optimal Application Scenarios for N-(4,6-Diphenylpyrimidin-2-yl)-3-methylbutanamide (CAS 820961-70-4) Based on Evidence


Structure-Activity Relationship (SAR) Probe for Adenosine A1 Receptor Antagonist Optimization

This compound is ideally suited as a chemical probe in medicinal chemistry campaigns focused on optimizing the 2-position of the 2,4,6-trisubstituted pyrimidine scaffold. Its procurement allows for direct comparison with lead compounds like LUF 5735 (Ki=4 nM, PSA=53 Ų) to understand how variations in the amide side chain influence A1 receptor affinity, selectivity, and physicochemical properties such as PSA for CNS penetration [1].

In Vitro Pharmacological Screening for Adenosine A1 Receptor Selectivity

Researchers investigating adenosine receptor pharmacology can use this compound as a comparator to assess the selectivity of novel ligands. Based on the class-level evidence showing that the 4,6-diphenylpyrimidine core confers A1 selectivity (e.g., LUF 5735 showed ≤50% displacement at A2A/A2B/A3) [1], this compound helps establish whether modifications at the 2-position maintain or deviate from this favorable selectivity profile.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure and its membership in a thoroughly studied series make it a valuable data point for computational chemists building pharmacophore models or performing docking studies against the adenosine A1 receptor. The available structural and selectivity data from class analogs [1] provide a robust foundation for validating in silico predictions related to binding affinity and selectivity.

Quote Request

Request a Quote for N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.